molecular formula C15H14BrFN2OS B4432265 (4-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

(4-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4432265
M. Wt: 369.3 g/mol
InChI Key: PUDOMTMDDMHRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of bromine, thienyl, fluorophenyl, and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multi-step reactions. One common method includes the use of N-bromosuccinimide in dichloromethane at low temperatures, followed by further reactions involving sulfuric acid, sodium nitrite, and copper(II) sulfate pentahydrate . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to maintain consistency and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can result in various derivatives depending on the substituents introduced.

Scientific Research Applications

(4-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-BROMO-2-THIENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its combination of bromine, thienyl, fluorophenyl, and piperazino groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN2OS/c16-11-9-14(21-10-11)15(20)19-7-5-18(6-8-19)13-3-1-12(17)2-4-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDOMTMDDMHRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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